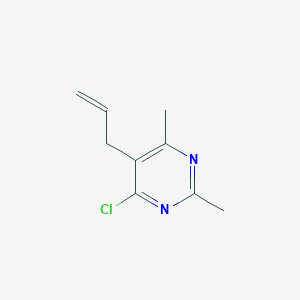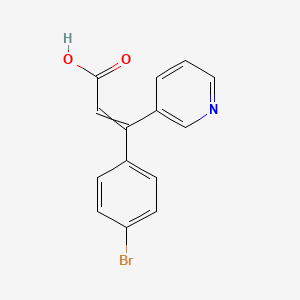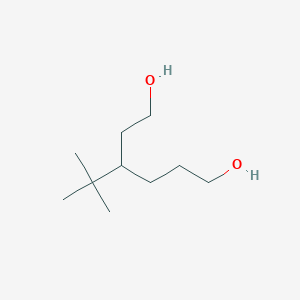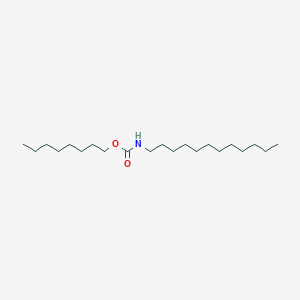
Octyl dodecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl dodecylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their stability and versatility. This compound is known for its unique properties, making it valuable in different fields such as cosmetics, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyl dodecylcarbamate can be synthesized through the reaction of octyl alcohol and dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate. The general reaction can be represented as follows:
C8H17OH+C12H25NCO→C8H17OCONHC12H25
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Octyl dodecylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octyl alcohol and dodecylamine.
Oxidation: Under oxidative conditions, the compound can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Octyl alcohol and dodecylamine.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octyl dodecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate linkages.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of octyl dodecylcarbamate involves its interaction with biological molecules through the formation of stable carbamate linkages. These linkages can inhibit enzyme activity by modifying the active site of the enzyme. The compound can also interact with cell membranes, altering their fluidity and permeability, which can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl carbamate
- Methyl carbamate
- Butyl carbamate
Comparison
Octyl dodecylcarbamate is unique due to its long alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain carbamates like ethyl carbamate or methyl carbamate. This makes it particularly useful in applications requiring long-lasting effects and stability under various conditions .
Propiedades
Número CAS |
83169-88-4 |
|---|---|
Fórmula molecular |
C21H43NO2 |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
octyl N-dodecylcarbamate |
InChI |
InChI=1S/C21H43NO2/c1-3-5-7-9-11-12-13-14-15-17-19-22-21(23)24-20-18-16-10-8-6-4-2/h3-20H2,1-2H3,(H,22,23) |
Clave InChI |
WNSSHFYWVJLCIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
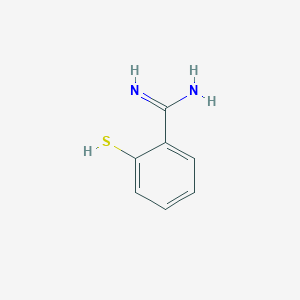
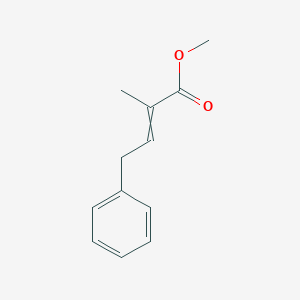
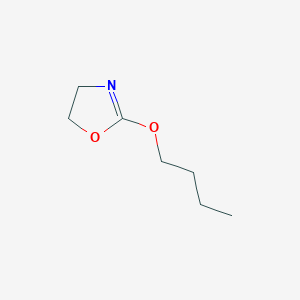
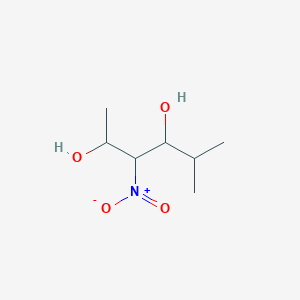
![Phosphonium, triphenyl[3-(trimethoxysilyl)propyl]-, iodide](/img/structure/B14429799.png)
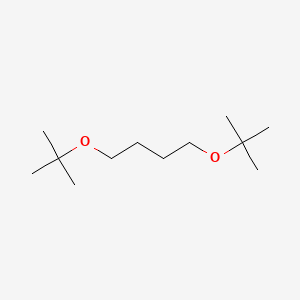
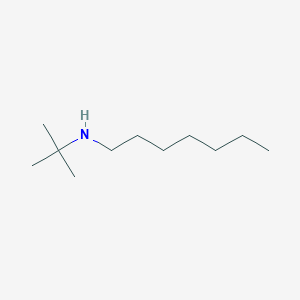
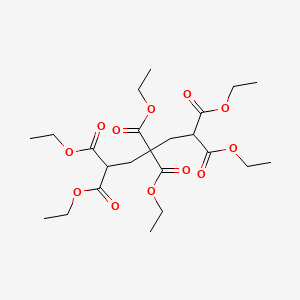
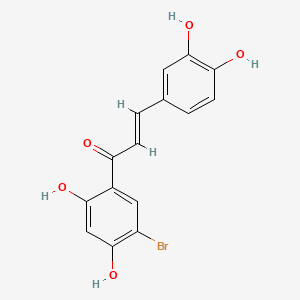
![1,4-Bis(heptyloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B14429848.png)
